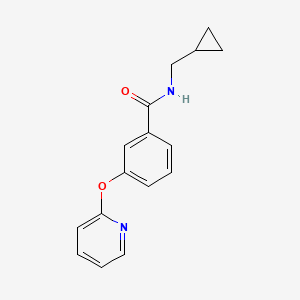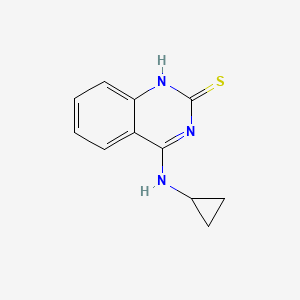
4-(Cyclopropylamino)quinazoline-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylamino)quinazoline-2-thiol is a chemical compound with the molecular formula C11H11N3S . It has an average mass of 217.290 Da and a monoisotopic mass of 217.067368 Da .
Synthesis Analysis
Quinazoline and quinazolinone derivatives have been synthesized using various methods . The synthesis of quinazoline compounds is largely based on the substitution patterns of the 1,3-diazine moiety of the system . The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . Recently, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of 4-(Cyclopropylamino)quinazoline-2-thiol consists of a quinazoline core, which is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring .Chemical Reactions Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring. The properties of the pyrimidine ring were affected by the presence of the fused benzene ring . The first quinazoline derivative was synthesized by the reaction of cyanogens with anthranilic acid .Physical And Chemical Properties Analysis
4-(Cyclopropylamino)quinazoline-2-thiol has a molecular formula of C11H11N3S, an average mass of 217.290 Da, and a monoisotopic mass of 217.067368 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Quinazolines, including 4-(Cyclopropylamino)quinazoline-2-thiol, serve as essential building blocks in drug discovery. Researchers investigate their pharmacological properties, such as anti-inflammatory, antitumor, and antimicrobial effects. The compound’s sulfur atom and cyclopropylamine moiety contribute to its bioactivity .
Antiproliferative Activity
Studies have evaluated the antiproliferative potential of novel 2,4,6-trisubstituted quinazoline derivatives, including those containing the cyclopropylamino group. These derivatives exhibit promising activity against various human cancer cell lines, making them attractive candidates for further investigation .
Metal-Catalyzed Synthesis
Transition metal-catalyzed reactions play a crucial role in quinazoline synthesis. Researchers have developed innovative methods for constructing the quinazoline scaffold, often involving C-H activation and cascade reactions. These synthetic approaches enable efficient access to diverse quinazoline derivatives, including 4-(Cyclopropylamino)quinazoline-2-thiol .
Functional Organic Materials
Quinazolines find applications beyond medicinal chemistry. They contribute to the design of functional organic materials, such as luminescent dyes, liquid crystals, and semiconductors. The cyclopropylamino-thiol substitution pattern may influence the material properties, making it an interesting area of exploration .
Agrochemicals and Crop Protection
Researchers explore quinazoline derivatives for their potential as agrochemicals. These compounds could serve as insecticides, herbicides, or fungicides. The cyclopropylamino-thiol group may enhance bioactivity against pests or pathogens .
Natural Product Isolation
The quinazoline core appears in various natural products isolated from plants, animals, and microorganisms. Investigating 4-(Cyclopropylamino)quinazoline-2-thiol’s presence in natural sources could reveal novel bioactive compounds or lead structures for drug development .
Mécanisme D'action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Quinazoline derivatives have been found to interact with their targets in a multifaceted manner, involving specific as well as multiple targets . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its pharmacological effects.
Biochemical Pathways
Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The use of multiple drug combinations, often linked with drug-drug interactions and altered pharmacokinetics, can lead to severe unintended outcomes that may result in the failure of the treatment . Therefore, understanding the pharmacokinetics of this compound is crucial for predicting its bioavailability and potential interactions with other drugs.
Result of Action
Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Cyclopropylamino)quinazoline-2-thiol. For instance, the use of alcohol amines as catalysts has been shown to significantly enhance the conversion of CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water . This suggests that the compound’s action could be influenced by the presence of certain catalysts and the reaction environment.
Propriétés
IUPAC Name |
4-(cyclopropylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-13-9-4-2-1-3-8(9)10(14-11)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCFCEPTDNAAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

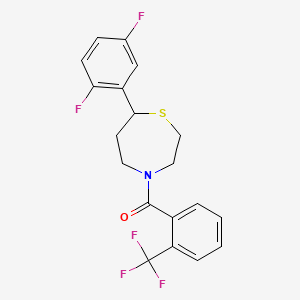
![Tert-butyl (1R,5S)-6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2439836.png)

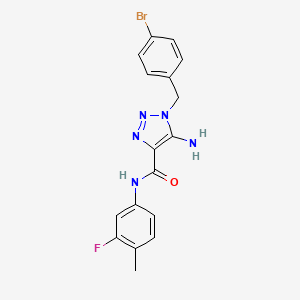
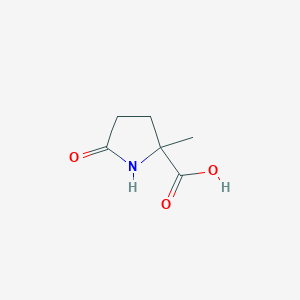
![6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B2439840.png)
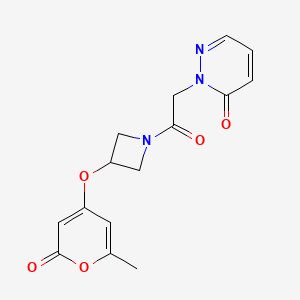
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride](/img/structure/B2439845.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide](/img/structure/B2439848.png)



![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439856.png)
